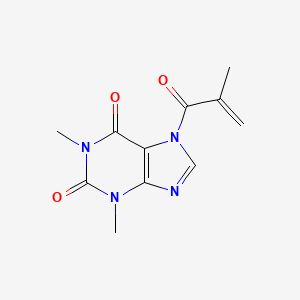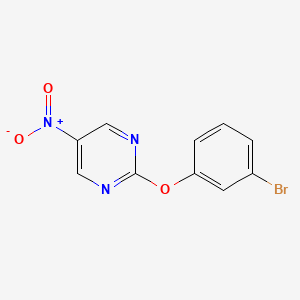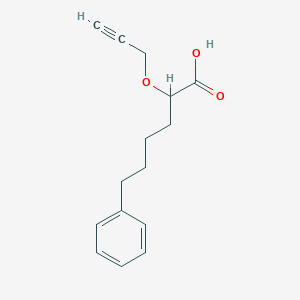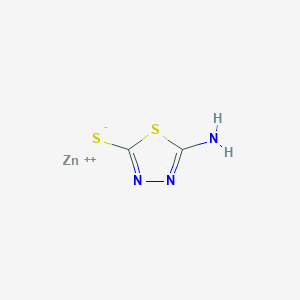
4-Thiophenyl-beta-lactoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiophenyl-beta-lactoside is a compound that features a thiophene ring attached to a beta-lactoside moiety. Thiophene is a five-membered heteroaromatic ring containing sulfur, known for its significant role in medicinal chemistry and material science . The beta-lactoside part of the molecule is a disaccharide derivative, which can influence the compound’s solubility and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiophenyl-beta-lactoside typically involves the formation of the thiophene ring followed by its attachment to the beta-lactoside moiety. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, may utilize scalable methods such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Thiophenyl-beta-lactoside can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
4-Thiophenyl-beta-lactoside has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4-Thiophenyl-beta-lactoside involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The beta-lactoside moiety may enhance the compound’s solubility and facilitate its transport across biological membranes . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, known for its wide range of applications in medicinal chemistry and material science.
Beta-lactoside derivatives: Compounds with similar disaccharide structures, used in various biochemical and pharmaceutical applications.
Uniqueness: 4-Thiophenyl-beta-lactoside is unique due to the combination of the thiophene ring and beta-lactoside moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C18H26O11S |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-sulfanylphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11S/c19-5-9-11(21)12(22)14(24)18(27-9)29-16-10(6-20)28-17(15(25)13(16)23)26-7-1-3-8(30)4-2-7/h1-4,9-25,30H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
InChI-Schlüssel |
FMOCMVMGBGLNEL-MUKCROHVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)S |
Kanonische SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13837274.png)

![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)

![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)

![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)

![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)


